An In-Depth Technical Guide to 2-(4-Methoxybenzoyl)thiophene (CAS 4160-63-8)
An In-Depth Technical Guide to 2-(4-Methoxybenzoyl)thiophene (CAS 4160-63-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methoxybenzoyl)thiophene, with the CAS number 4160-63-8, is a versatile aromatic ketone that is gaining significant attention in various scientific fields. Its unique molecular architecture, featuring a thiophene ring linked to a methoxy-substituted benzoyl group, imparts a range of desirable chemical and electronic properties. This guide provides a comprehensive overview of the core properties, synthesis, and potential applications of this compound, tailored for professionals in research and development.
Core Properties and Characterization
A thorough understanding of the physicochemical and spectroscopic properties of 2-(4-Methoxybenzoyl)thiophene is fundamental for its application in research and development.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 4160-63-8 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₀O₂S | [1][2][3][4] |
| Molecular Weight | 218.27 g/mol | [1][2][3][4] |
| Appearance | White to cream to yellow to brown crystalline powder or fused solid.[2][5] | [2][5] |
| Melting Point | 68.0-78.0 °C[5]; 72-75 °C[2] | [2][5] |
| IUPAC Name | (4-methoxyphenyl)(thiophen-2-yl)methanone | [5] |
| Synonyms | 4-Methoxyphenyl 2-thienyl ketone, p-anisyl thiophen-2-yl ketone | [4] |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of 2-(4-Methoxybenzoyl)thiophene. While comprehensive public spectral data is limited, the expected spectral features are outlined below based on the compound's structure and data from analogous compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene and methoxybenzoyl rings.
-
Thiophene Protons: Three protons on the thiophene ring will exhibit characteristic chemical shifts and coupling patterns.
-
Methoxybenzoyl Protons: The four protons on the para-substituted benzene ring will appear as two distinct doublets.
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Methoxy Protons: A singlet corresponding to the three protons of the methoxy group will be observed.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. Key expected signals include:
-
Carbonyl Carbon: A signal in the downfield region characteristic of a ketone.
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Thiophene Carbons: Signals corresponding to the four carbons of the thiophene ring.
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Benzene Ring Carbons: Signals for the six carbons of the methoxy-substituted benzene ring.
-
Methoxy Carbon: A signal for the carbon of the methoxy group.
Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying the key functional groups present in the molecule.
-
C=O Stretch: A strong absorption band is expected in the region of 1650-1700 cm⁻¹, characteristic of an aryl ketone.
-
C-O Stretch: An absorption band corresponding to the C-O bond of the methoxy group.
-
Aromatic C-H Stretch: Signals in the region of 3000-3100 cm⁻¹.
-
Thiophene Ring Vibrations: Characteristic absorptions for the thiophene ring.[6]
Synthesis of 2-(4-Methoxybenzoyl)thiophene
The most common and efficient method for the synthesis of 2-(4-Methoxybenzoyl)thiophene is the Friedel-Crafts acylation of thiophene with 4-methoxybenzoyl chloride (also known as anisoyl chloride).[7][8][9]
Reaction Principle
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from 4-methoxybenzoyl chloride. This acylium ion is then attacked by the electron-rich thiophene ring, leading to the formation of the desired ketone. The acylation of thiophene predominantly occurs at the 2-position due to the higher stability of the cationic intermediate formed during the electrophilic attack.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of 2-(4-Methoxybenzoyl)thiophene.
Materials:
-
Thiophene
-
4-Methoxybenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Ice
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C in an ice bath.
-
Formation of Acylium Ion: Dissolve 4-methoxybenzoyl chloride in anhydrous dichloromethane and add it to the dropping funnel. Add the 4-methoxybenzoyl chloride solution dropwise to the stirred suspension of aluminum chloride over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
Acylation Reaction: After the addition is complete, add a solution of thiophene in anhydrous dichloromethane to the dropping funnel. Add the thiophene solution dropwise to the reaction mixture over 30 minutes, still maintaining the temperature at 0 °C. Once the addition of thiophene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion of the reaction, cool the mixture again in an ice bath. Carefully quench the reaction by the slow, dropwise addition of ice-cold water, followed by dilute hydrochloric acid. Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with two portions of dichloromethane. Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.
Reactivity and Further Transformations
The 2-(4-methoxybenzoyl)thiophene molecule possesses several reactive sites that can be exploited for further chemical modifications.
-
Thiophene Ring: The thiophene ring can undergo further electrophilic substitution reactions, although the existing acyl group is deactivating.
-
Benzene Ring: The methoxy-activated benzene ring is susceptible to further electrophilic aromatic substitution.
-
Carbonyl Group: The ketone functionality can be reduced to a secondary alcohol or undergo various nucleophilic addition reactions.
-
Methoxy Group: The methyl ether can be cleaved under strong acidic conditions to yield the corresponding phenol.
Applications in Research and Development
The unique structural features of 2-(4-Methoxybenzoyl)thiophene make it a valuable building block in several areas of research and development.
-
Organic Electronics: The thiophene moiety is a well-known component in conducting polymers and organic semiconductors.[2] The electronic properties of 2-(4-methoxybenzoyl)thiophene make it a candidate for use in the development of materials for organic light-emitting diodes (OLEDs) and organic photovoltaic devices.[2]
-
Pharmaceutical Development: Thiophene-containing compounds are prevalent in many biologically active molecules. 2-(4-Methoxybenzoyl)thiophene can serve as a versatile intermediate in the synthesis of novel therapeutic agents. Researchers are exploring its potential in targeting specific biological pathways, with investigations into its potential anti-inflammatory and anticancer properties.[2]
-
Material Science: This compound can be used as a monomer or a precursor in the synthesis of advanced polymers and functional materials.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 2-(4-Methoxybenzoyl)thiophene. It is recommended to consult the Safety Data Sheet (SDS) for comprehensive information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment such as gloves and safety glasses should be worn.
Conclusion
2-(4-Methoxybenzoyl)thiophene is a compound with significant potential across multiple scientific disciplines. Its well-defined synthesis and the presence of multiple functional groups make it an attractive building block for the creation of novel materials and therapeutic agents. This guide has provided a foundational understanding of its properties, synthesis, and applications, which should serve as a valuable resource for researchers and developers working with this promising molecule.
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